Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate
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Overview
Description
Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a trifluoromethylbenzyl group, and an amino propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate typically involves multi-step organic reactions. One common route includes:
Formation of the Amino Ester: The starting material, 3-(2-chlorophenyl)propanoic acid, is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-(2-chlorophenyl)propanoate.
Amination Reaction: The ester is then reacted with 3-(trifluoromethyl)benzylamine under basic conditions, such as using sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-chlorophenyl)-3-{[3-methylbenzyl]amino}propanoate: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
Ethyl 3-(2-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate: Contains a bromophenyl group instead of a chlorophenyl group, potentially altering its chemical properties and interactions.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C19H19ClF3NO2 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]propanoate |
InChI |
InChI=1S/C19H19ClF3NO2/c1-2-26-18(25)11-17(15-8-3-4-9-16(15)20)24-12-13-6-5-7-14(10-13)19(21,22)23/h3-10,17,24H,2,11-12H2,1H3 |
InChI Key |
NMXAEDAGPOPPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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